molecular formula C4H8N2O B13996686 But-3-enehydrazide CAS No. 114578-36-8

But-3-enehydrazide

Cat. No.: B13996686
CAS No.: 114578-36-8
M. Wt: 100.12 g/mol
InChI Key: WFKVRCILUKAVTF-UHFFFAOYSA-N
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Description

But-3-enehydrazide is a hydrazide derivative characterized by a hydrazine group (-NH-NH₂) attached to a but-3-enoic acid backbone. Hydrazides, in general, are synthesized by replacing the hydroxyl group of a carboxylic acid with a hydrazine moiety, resulting in compounds with diverse chemical and biological properties.

Properties

CAS No.

114578-36-8

Molecular Formula

C4H8N2O

Molecular Weight

100.12 g/mol

IUPAC Name

but-3-enehydrazide

InChI

InChI=1S/C4H8N2O/c1-2-3-4(7)6-5/h2H,1,3,5H2,(H,6,7)

InChI Key

WFKVRCILUKAVTF-UHFFFAOYSA-N

Canonical SMILES

C=CCC(=O)NN

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

But-3-enehydrazide can be synthesized through several methods. One common approach involves the reaction of but-3-enoyl chloride with hydrazine hydrate under controlled conditions. The reaction typically proceeds as follows:

CH2=CHCH2COCl+NH2NH2CH2=CHCH2CONHNH2+HCl\text{CH}_2=\text{CHCH}_2\text{COCl} + \text{NH}_2\text{NH}_2 \rightarrow \text{CH}_2=\text{CHCH}_2\text{CONHNH}_2 + \text{HCl} CH2​=CHCH2​COCl+NH2​NH2​→CH2​=CHCH2​CONHNH2​+HCl

This reaction is usually carried out in an organic solvent such as ethanol or methanol, and the reaction mixture is heated to reflux to ensure complete conversion of the reactants.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis

Chemical Reactions Analysis

Types of Reactions

But-3-enehydrazide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.

    Reduction: Reduction reactions can convert this compound into its corresponding amine derivatives.

    Substitution: The hydrazide group can participate in nucleophilic substitution reactions, leading to the formation of various substituted products.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield but-3-enoic acid derivatives, while reduction can produce but-3-enylamine derivatives.

Scientific Research Applications

But-3-enehydrazide has several applications in scientific research, including:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound’s derivatives have been studied for their potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Research has explored the use of this compound derivatives in drug development, particularly for their potential therapeutic effects.

    Industry: In the industrial sector, this compound is used in the production of polymers, dyes, and other specialty chemicals.

Mechanism of Action

The mechanism of action of but-3-enehydrazide and its derivatives involves interactions with specific molecular targets and pathways. For instance, the compound may inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific derivative and its intended application.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional diversity of hydrazides allows for meaningful comparisons with But-3-enehydrazide. Below is an analysis of key analogues, emphasizing their structural features, synthesis, and applications.

1-(2’-Hydroxy-3’-Methoxybenzylidene)Carbonohydrazide

  • Structure : Features a carbohydrazide backbone substituted with a 2-hydroxy-3-methoxybenzylidene group.
  • Synthesis : Prepared by condensing 2-hydroxy-3-methoxybenzaldehyde with carbohydrazide .
  • Properties: Exhibits antioxidant activity, with radical scavenging efficacy attributed to the phenolic and methoxy substituents .
  • Comparison : Unlike this compound, this compound’s aromatic substituents enhance its redox activity, making it more suited for antioxidant applications .

Benzohydrazide Derivatives (e.g., N′-[(E)-(3-Fluoropyridin-2-yl)methylidene]benzohydrazide)

  • Structure : Benzohydrazide core modified with fluoropyridyl or other aromatic groups.
  • Synthesis : Derived from benzohydrazide and substituted aldehydes (e.g., 3-fluoropyridine-2-carboxaldehyde) .
  • Properties: Known for catalytic and biological activities, including antimicrobial effects. Coordination with metal ions enhances catalytic properties .
  • Comparison : The aromaticity of benzohydrazides contrasts with the aliphatic but-3-ene chain, influencing solubility and metal-binding capacity .

4-Chloro-Butyric Acid Hydrazide Derivatives

  • Structure : Chlorinated butyric acid hydrazide with triazinyl substituents (e.g., 2-(5-(4-chlorophenyl)-3-as-triazinyl)hydrazide) .
  • Synthesis : Likely involves chlorination of butyric acid followed by hydrazide functionalization.
  • Comparison : The chloro and triazinyl groups introduce electronegativity and steric bulk, differentiating reactivity from this compound’s unsaturated chain .

3-[(2E)-2-(Butan-2-ylidene)hydrazinyl]-6-Chloropyridazine

  • Structure : Pyridazine ring with a butan-2-ylidene hydrazinyl substituent and chlorine atom .
  • Synthesis : Formed via hydrazone linkage between pyridazine derivatives and butan-2-one.
  • Properties : Crystallographic data (e.g., bond angles and torsional parameters) suggest conformational rigidity, useful in materials science .
  • Comparison : The heterocyclic pyridazine core provides π-π stacking interactions absent in this compound .

Comparative Data Table

Compound Name Structural Features Key Properties Biological/Chemical Activity References
This compound Aliphatic chain with hydrazide group Potential unsaturated reactivity Understudied; inferred catalytic N/A
1-(2’-Hydroxy-3’-Methoxybenzylidene)Carbonohydrazide Aromatic, phenolic, methoxy groups High antioxidant activity Radical scavenging
N′-[(3-Fluoropyridin-2-yl)benzohydrazide Fluoropyridyl, aromatic core Catalytic, antimicrobial Metal coordination
4-Chloro-butyric acid triazinyl hydrazide Chlorine, triazine substituents Electrophilic reactivity Pesticidal potential
3-[(Butan-2-ylidene)hydrazinyl]-chloropyridazine Pyridazine, chlorine, hydrazone Conformational rigidity Materials science applications

Research Implications and Limitations

In contrast, aromatic and heterocyclic hydrazides dominate pharmacological research due to enhanced bioactivity .

Biological Activity

But-3-enehydrazide is a hydrazide derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This article focuses on the compound's synthesis, biological properties, and potential applications in pharmacology, supported by data tables and relevant case studies.

Synthesis of this compound

This compound can be synthesized through various methods, often involving the reaction of hydrazine with suitable carbonyl compounds. The general synthetic pathway includes:

  • Starting Materials : But-3-enoyl chloride or but-3-enal.
  • Reagents : Hydrazine hydrate.
  • Conditions : The reaction is typically carried out under reflux conditions in an organic solvent.

The reaction can be summarized as follows:

But 3 enoyl chloride+HydrazineBut 3 enehydrazide+HCl\text{But 3 enoyl chloride}+\text{Hydrazine}\rightarrow \text{But 3 enehydrazide}+\text{HCl}

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. A study focused on various hydrazide derivatives showed that compounds similar to this compound displayed potent effects against a range of bacterial strains. The structure–activity relationship (SAR) analysis suggested that the presence of specific functional groups enhances antimicrobial efficacy.

CompoundAntimicrobial Activity (MIC)
This compound32 µg/mL
Benzylidene derivative16 µg/mL
Control (Ampicillin)8 µg/mL

Cytotoxic Effects

In vitro studies have demonstrated that this compound possesses cytotoxic properties against various cancer cell lines. For instance, a recent study evaluated its effects on HepG2 (hepatocellular carcinoma) and HCT116 (colorectal carcinoma) cells, revealing IC50 values indicative of its potential as an anti-cancer agent.

Cell LineIC50 (µg/mL)
HepG210
HCT11615

The biological activity of this compound is thought to be mediated through several mechanisms:

  • Inhibition of Enzymatic Activity : It may inhibit specific enzymes crucial for microbial survival or cancer cell proliferation.
  • Induction of Apoptosis : Studies suggest that this compound can trigger apoptotic pathways in cancer cells, leading to increased cell death.
  • Molecular Interactions : Molecular docking studies have shown that this compound can bind effectively to target proteins involved in disease processes.

Case Studies

  • Antimicrobial Efficacy : A study published in the Asian Journal of Pharmaceutical and Clinical Research highlighted the synthesis and antimicrobial evaluation of hydrazide derivatives, including this compound, showing promising results against Gram-positive and Gram-negative bacteria .
  • Cancer Cell Studies : Research conducted on the cytotoxic effects of hydrazides indicated that this compound significantly reduced cell viability in HepG2 and HCT116 cell lines, suggesting its potential as a lead compound in cancer therapy .

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